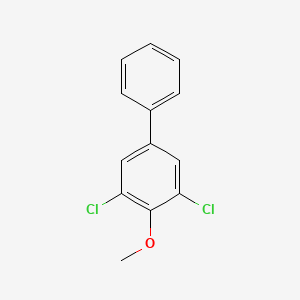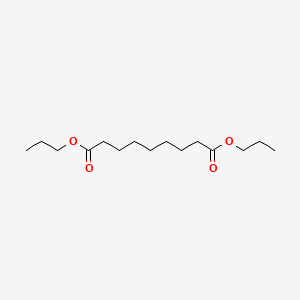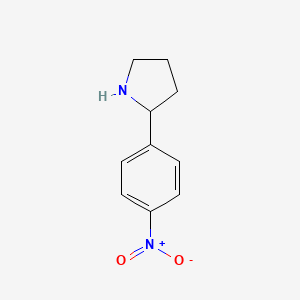
Tetracosanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosanal is a long-chain aldehyde with the molecular formula C₂₄H₄₈O. It is also known as lignoceric aldehyde. This compound is a member of the fatty aldehyde family and is characterized by its long hydrocarbon chain and terminal aldehyde group. This compound is found in various natural sources, including plant waxes and animal tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetracosanal can be synthesized through the oxidation of tetracosanol, a long-chain alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in an organic solvent like dichloromethane .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids followed by oxidation. This method ensures a high yield and purity of the final product .
Types of Reactions:
Condensation: this compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form larger molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Condensation Catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products:
Oxidation: Tetracosanoic acid.
Reduction: Tetracosanol.
Condensation: β-hydroxy aldehydes or ketones.
Aplicaciones Científicas De Investigación
Tetracosanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetracosanal involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. This interaction can influence various biochemical pathways, including lipid metabolism and signal transduction .
Comparación Con Compuestos Similares
Tetracosanoic Acid: The carboxylic acid derivative of this compound, used in the production of soaps and detergents.
Hexacosanal: Another long-chain aldehyde with two additional carbon atoms, used in similar research and industrial applications.
Uniqueness: this compound is unique due to its specific chain length and functional group, which confer distinct physical and chemical properties. Its long hydrocarbon chain provides hydrophobic characteristics, while the aldehyde group allows for various chemical reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
57866-08-7 |
|---|---|
Fórmula molecular |
C24H48O |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
tetracosanal |
InChI |
InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h24H,2-23H2,1H3 |
Clave InChI |
HGINZVDZNQJVLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)




![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)

![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)



![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)


